molecular formula C14H12BrN5 B14143057 5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide CAS No. 89206-03-1

5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide

Cat. No.: B14143057
CAS No.: 89206-03-1
M. Wt: 330.18 g/mol
InChI Key: RNAILRMPLLUNEB-UHFFFAOYSA-N
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Description

5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is a heterocyclic compound that belongs to the tetrazole family. This compound is characterized by a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the cyano group and the diphenyl groups makes this compound unique and interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylacetonitrile with sodium azide in the presence of a suitable catalyst. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting tetrazole intermediate is then treated with bromine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of tetrazole oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted tetrazoles with various functional groups.

Scientific Research Applications

5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide involves its interaction with specific molecular targets. The cyano group and the tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyano-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
  • 5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide
  • 5-Cyano-2,3-ditolyl-tetrazolium chloride

Uniqueness

5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is unique due to its specific substitution pattern and the presence of the bromide ion. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

89206-03-1

Molecular Formula

C14H12BrN5

Molecular Weight

330.18 g/mol

IUPAC Name

1,3-diphenyl-1,2-dihydrotetrazol-1-ium-5-carbonitrile;bromide

InChI

InChI=1S/C14H11N5.BrH/c15-11-14-16-19(13-9-5-2-6-10-13)17-18(14)12-7-3-1-4-8-12;/h1-10,17H;1H

InChI Key

RNAILRMPLLUNEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[NH+]2C(=NN(N2)C3=CC=CC=C3)C#N.[Br-]

Origin of Product

United States

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